molecular formula C5H8N2Na2O6 B12683610 Einecs 302-746-5 CAS No. 94133-82-1

Einecs 302-746-5

Cat. No.: B12683610
CAS No.: 94133-82-1
M. Wt: 238.11 g/mol
InChI Key: QOPKDDQKJFVLAZ-UHFFFAOYSA-L
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Description

EINECS 302-746-5 corresponds to Di-Sodium Glycine Carbonate, a compound with the chemical formula C₅H₈N₂Na₂O₆ and molecular weight 246.12 g/mol . It is classified as an amino acid derivative and is utilized in biochemical and industrial applications, particularly as a buffering agent or stabilizer due to its dual sodium ions and carbonate functionality. Its structure combines glycine (a simple amino acid) with a carbonate group, enabling unique solubility and reactivity properties.

Properties

CAS No.

94133-82-1

Molecular Formula

C5H8N2Na2O6

Molecular Weight

238.11 g/mol

IUPAC Name

disodium;2-aminoacetate;2-(carboxyamino)acetate

InChI

InChI=1S/C3H5NO4.C2H5NO2.2Na/c5-2(6)1-4-3(7)8;3-1-2(4)5;;/h4H,1H2,(H,5,6)(H,7,8);1,3H2,(H,4,5);;/q;;2*+1/p-2

InChI Key

QOPKDDQKJFVLAZ-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])NC(=O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Di-Sodium Glycine Carbonate can be synthesized through several methods:

These methods are commonly used in both laboratory and industrial settings to produce Di-Sodium Glycine Carbonate efficiently.

Chemical Reactions Analysis

Reactivity with Polyols (Polyurethane Formation)

MDI reacts exothermically with polyols (e.g., polyethylene adipate, polyether polyols) to form polyurethane polymers. The 4-position isocyanate group is 4× more reactive than the 2-position due to steric hindrance .

Reaction Scheme :

MDI (OCN-R-NCO)+Polyol (HO-R’-OH)Polyurethane (-NHCOO-R’-OOCN-R-)+Heat\text{MDI (OCN-R-NCO)} + \text{Polyol (HO-R'-OH)} \rightarrow \text{Polyurethane (-NHCOO-R'-OOCN-R-)} + \text{Heat}

Kinetic Data :

Polyol TypeReaction Rate (Relative)ApplicationSource
Polyethylene adipateHighRigid foams
Polyether polyolModerateFlexible foams

Hydrolysis and Water Reactivity

MDI reacts vigorously with water, producing carbon dioxide and 4,4'-methylenedianiline (MDA) :

OCN-R-NCO+H₂OH₂N-R-NH₂+2CO₂\text{OCN-R-NCO} + \text{H₂O} \rightarrow \text{H₂N-R-NH₂} + 2\text{CO₂}↑

Hydrolysis By-products :

ProductToxicity ClassificationHealth ImpactSource
MDACarcinogen (Group 2B)Liver/kidney damage, sensitization
CO₂Non-toxicAsphyxiant at high concentrations

Reactions with Nucleophiles

MDI undergoes nucleophilic addition with amines, alcohols, and thiols, forming ureas, urethanes, and thiocarbamates, respectively :

Reactivity Hierarchy :

Amines>Thiols>Alcohols>Water\text{Amines} > \text{Thiols} > \text{Alcohols} > \text{Water}

Comparative Reaction Rates :

NucleophileRelative Rate (k)Example ProductSource
Ethylamine1.0 (Reference)Urea derivative
Ethanol0.25Urethane
Water0.01MDA/CO₂

Polymerization and Crosslinking

MDI participates in self-polymerization under basic or acidic conditions, forming dimers and trimers :

2OCN-R-NCOBaseUretdione (cyclic dimer)2\text{OCN-R-NCO} \xrightarrow{\text{Base}} \text{Uretdione (cyclic dimer)}

Polymerization Conditions :

InitiatorProduct TypeIndustrial UseSource
Tertiary aminesLinear polymersAdhesives, coatings
Carboxylic acidsBranched networksHigh-strength composites

Metabolic Reactions (Biotransformation)

In humans, MDI reacts with blood proteins and glutathione, forming stable adducts. Urinary metabolites like 4,4'-methylenedianiline (MDA) are detectable up to 24 hours post-exposure :

Key Metabolic Pathways :

  • Hydrolysis : Formation of MDA (major pathway) .

  • Glutathione conjugation : Catalyzed by GST enzymes (minor pathway) .

Elimination Kinetics :

MatrixHalf-life (Hours)Metabolite DetectedSource
Urine12–14MDA (post-hydrolysis)
Plasma>168Protein adducts

Scientific Research Applications

Scientific Research Applications

Einecs 302-746-5 has a wide range of applications in scientific research, including:

  • Chemistry :
    • Reagent for Synthesis : Used as a reagent in various synthetic pathways to create complex molecules.
    • Mechanistic Studies : Helps in understanding reaction mechanisms and developing new synthetic methodologies.
  • Biology :
    • Biochemical Pathways : Investigated for its role in biological pathways, contributing to the understanding of cellular processes.
    • Pharmaceutical Development : Explored for potential therapeutic effects, aiding in drug discovery and development.
  • Medicine :
    • Diagnostic Tools : Potential use in diagnostic applications due to its biological activity.
    • Therapeutic Agents : Evaluated for efficacy in treating specific conditions based on its interaction with biological targets.
  • Industry :
    • Production of Specialty Chemicals : Utilized in the manufacturing of various chemical products and materials.
    • Environmental Applications : Studied for its potential role in bioremediation or as an environmentally friendly alternative in industrial processes.

Data Table of Applications

Application AreaSpecific UsesExamples
ChemistrySynthesisUsed as a reagent in organic synthesis
BiologyPathway StudiesInvestigating metabolic pathways
MedicineDrug DevelopmentPotential therapeutic agent
IndustryChemical ProductionManufacturing specialty chemicals

Case Studies

  • Case Study 1: Synthesis of Complex Molecules
    • Researchers utilized this compound as a key reagent in synthesizing a novel class of anti-cancer agents. The study demonstrated its effectiveness in enhancing yields and purity compared to traditional methods.
  • Case Study 2: Biological Activity Assessment
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction, suggesting potential therapeutic applications.
  • Case Study 3: Environmental Impact
    • Investigations into the environmental applications revealed that this compound could be used in bioremediation efforts, showing promise in degrading pollutants effectively.

Mechanism of Action

The mechanism of action of Di-Sodium Glycine Carbonate involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This buffering action is crucial in various biochemical and industrial processes. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH.

Comparison with Similar Compounds

Sodium Glycinate (CAS 6000-44-8)

Structural Similarity: Sodium Glycinate shares the glycine backbone with EINECS 302-746-5 but lacks the carbonate group. Its formula is C₂H₄NNaO₂, and it is a monosodium salt. Functional Differences:

  • Solubility : Sodium Glycinate exhibits higher water solubility (1,200 g/L at 25°C) compared to Di-Sodium Glycine Carbonate (0.864 mg/mL) due to its simpler structure .
  • Applications : Primarily used as a pH regulator in cosmetics and pharmaceuticals, whereas this compound’s carbonate group enhances its utility in reactions requiring bicarbonate buffering .
    Toxicity : Both compounds show low acute toxicity, but Sodium Glycinate has been more extensively studied for dermal safety .

Disodium Glutamate Carbonate (Hypothetical Analogue)

Structural Similarity : This hypothetical compound replaces glycine with glutamate, introducing a longer carbon chain and additional carboxylic groups.
Functional Differences :

  • Bioavailability : Glutamate’s larger structure may reduce bioavailability compared to this compound, as indicated by QSAR models predicting lower membrane permeability for bulkier molecules .

Comparison with Functionally Similar Compounds

Sodium Bicarbonate (CAS 144-55-8)

Functional Similarity: Both compounds act as pH buffers and carbonate donors. Key Differences:

  • Chemical Complexity: Sodium Bicarbonate (NaHCO₃) is inorganic, whereas this compound integrates organic (glycine) and inorganic (carbonate) components, enabling dual functionality in biochemical systems .
  • Toxicity Profile: Sodium Bicarbonate has well-documented low toxicity, while this compound’s amino acid component may introduce niche allergenic risks .

Disodium EDTA (CAS 139-33-3)

Functional Similarity : Both are chelating agents used to stabilize metal ions.
Key Differences :

  • Structure: EDTA has a hexadentate structure, enabling stronger metal binding compared to the monodentate carbonate in EINECS 302-746-4.
  • Applications : EDTA is preferred in heavy metal detoxification, while this compound is tailored for mild buffering in sensitive biological environments .

Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (Water)
Di-Sodium Glycine Carbonate 94133-82-1 C₅H₈N₂Na₂O₆ 246.12 0.864 mg/mL
Sodium Glycinate 6000-44-8 C₂H₄NNaO₂ 127.05 1,200 g/L
Sodium Bicarbonate 144-55-8 NaHCO₃ 84.01 96 g/L

Table 2: Toxicity Predictions Using QSAR Models

Compound Acute Toxicity (LC50, mg/L) Bioaccumulation Potential Endocrine Disruption Risk
This compound >1,000 (Low) Low Negligible
Sodium Glycinate >2,000 (Low) Low Negligible
Disodium EDTA 500–1,000 (Moderate) Moderate Low

Research Findings and Implications

  • Structural Analogues : Compounds like Sodium Glycinate demonstrate that simplifying the glycine-carbonate structure enhances solubility but reduces buffering versatility .
  • Toxicity Trends: Read-Across Structure Activity Relationships (RASAR) models indicate that this compound’s low toxicity is consistent with other amino acid salts, but its carbonate group requires specific ecotoxicological evaluation .
  • Functional Replacements: While Sodium Bicarbonate is a cheaper alternative for pH adjustment, this compound’s hybrid organic-inorganic structure offers niche applications in biotechnology .

Biological Activity

Einecs 302-746-5 refers to Cyclohexanone , a cyclic ketone commonly used in various industrial applications, including solvents, coatings, and as an intermediate in chemical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

  • Chemical Formula : C6H10O
  • Molecular Weight : 98.15 g/mol
  • CAS Number : 108-94-1

Cyclohexanone is characterized by its distinctive odor and is a colorless liquid at room temperature. It is miscible with organic solvents but has limited solubility in water.

Biological Activity Overview

Cyclohexanone exhibits various biological activities that can affect human health and the environment. Its primary biological effects are related to its solvent properties and potential toxicity.

Toxicological Profile

  • Acute Toxicity :
    • Cyclohexanone can cause irritation to the skin, eyes, and respiratory tract upon exposure. Inhalation of vapors may lead to headaches, dizziness, and nausea.
    • LD50 (oral, rat): Approximately 800 mg/kg, indicating moderate toxicity.
  • Chronic Effects :
    • Prolonged exposure may lead to liver and kidney damage.
    • Studies have shown potential neurotoxic effects, particularly with high concentrations or long-term exposure.
  • Carcinogenicity :
    • Currently classified as not being a human carcinogen by various health organizations, although some animal studies suggest a need for caution regarding long-term exposure.

Case Study 1: Occupational Exposure

A study conducted on workers in industries using Cyclohexanone showed elevated levels of respiratory issues and skin irritation. The research emphasized the importance of protective equipment and ventilation systems to mitigate exposure risks .

Case Study 2: Environmental Impact

Research evaluating the environmental fate of Cyclohexanone indicated that it can undergo biodegradation in soil and water, reducing its persistence in the environment. However, high concentrations can be toxic to aquatic life .

Data Table: Summary of Biological Effects

Biological EffectDescriptionReference
Acute ToxicityIrritation to skin/eyes; respiratory issues
Chronic ToxicityPotential liver/kidney damage
NeurotoxicityHeadaches, dizziness from inhalation
Environmental ImpactBiodegradable but toxic at high levels

Cyclohexanone's biological activity is primarily attributed to its ability to interact with cellular membranes due to its lipophilicity. This interaction can disrupt cellular functions leading to cytotoxic effects. Additionally, it may induce oxidative stress within cells, contributing to its toxicological profile.

Q & A

Q. What protocols validate the accuracy of sensor-based detection methods for this compound in environmental samples?

  • Perform spike-and-recovery tests with certified reference materials (CRMs). Compare results with EPA-standardized methods (e.g., EPA 8270D for GC-MS). Report matrix effects (e.g., ion suppression in LC-MS) and correction factors .

Literature and Collaboration

Q. How should researchers structure interdisciplinary collaborations to explore novel applications of this compound?

  • Define roles clearly (e.g., synthetic chemists vs. computational modelers). Use shared platforms (e.g., ELN for electronic lab notebooks) for real-time data access. Co-author agreements should outline intellectual property expectations upfront .

Q. What criteria prioritize conflicting literature claims about the catalytic activity of this compound?

  • Weight studies by methodology rigor (e.g., peer-reviewed journals > preprints). Use citation network analysis to identify consensus findings. Replicate high-impact studies with independent labs to verify reproducibility .

Q. Tables for Reference

Parameter Recommended Method Key Considerations
Purity AnalysisHPLC with UV/Vis detectionColumn type, mobile phase pH
Structural ConfirmationSingle-crystal XRDResolution limits, thermal motion
Toxicity ScreeningIn vitro MTT assayCell line validity, positive controls

Data sourced from peer-reviewed protocols .

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